

A Technical Guide to the Physicochemical Properties of 5-Methyl-1-hexyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1-hexyne

Cat. No.: B1585820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physicochemical properties of **5-Methyl-1-hexyne**, specifically its boiling point and density. It includes a summary of reported values, detailed experimental protocols for their determination, and workflow diagrams to illustrate the experimental procedures and synthesis.

Core Physicochemical Data

5-Methyl-1-hexyne (CAS No: 2203-80-7) is a terminal alkyne with the linear formula $\text{HC}\equiv\text{CCH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2$.^[1] Its physical properties are critical for its handling, purification, and use in synthetic applications. The following table summarizes the reported values for its boiling point and density from various sources.

Property	Value	Conditions	Source(s)
Boiling Point	87 °C	at 760 mmHg	[2]
88.7 °C	at 760 mmHg	[3]	
91 °C	Not specified	[4]	
91-93 °C	Not specified	[5] [6]	
Density	0.728 g/mL	at 25 °C	[1]
0.732 g/cm ³	Not specified	[6]	
0.734 g/mL	Not specified	[2] [7]	
0.75 g/cm ³	Not specified	[3]	
0.8±0.1 g/cm ³	Not specified	[5]	

Experimental Protocols

Precise determination of boiling point and density is fundamental for substance characterization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Micro Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[8\]](#) For small sample volumes, the micro capillary method is highly effective and safe, particularly for flammable liquids.[\[9\]](#)

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath on a hot plate)
- Thermometer (calibrated)
- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)

- Rubber band or wire for attachment
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid paraffin or mineral oil

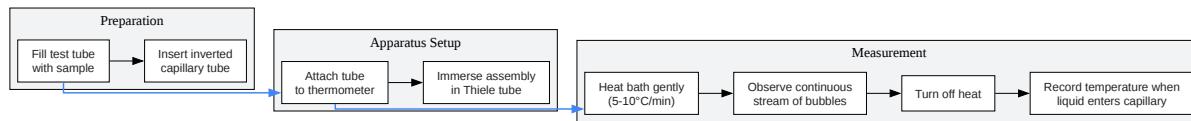
Procedure:

- Sample Preparation: Fill the small test tube with the **5-Methyl-1-hexyne** sample to a depth of approximately 1.5-2.0 cm.[9]
- Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the liquid.[8]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9][10]
- Heating Bath: Immerse the assembly into the Thiele tube filled with mineral oil. The oil level should be above the upper opening of the side arm to ensure proper convection.[8][9]
- Heating: Gently heat the side arm of the Thiele tube. The temperature should rise at a rate of 5-10 °C per minute.[9] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[11]
- Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat.[11]
- Measurement: Allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density (Volumetric Method)

Density is defined as the mass of a substance per unit volume.[12] A straightforward and common method involves measuring the mass of a known volume of the liquid.

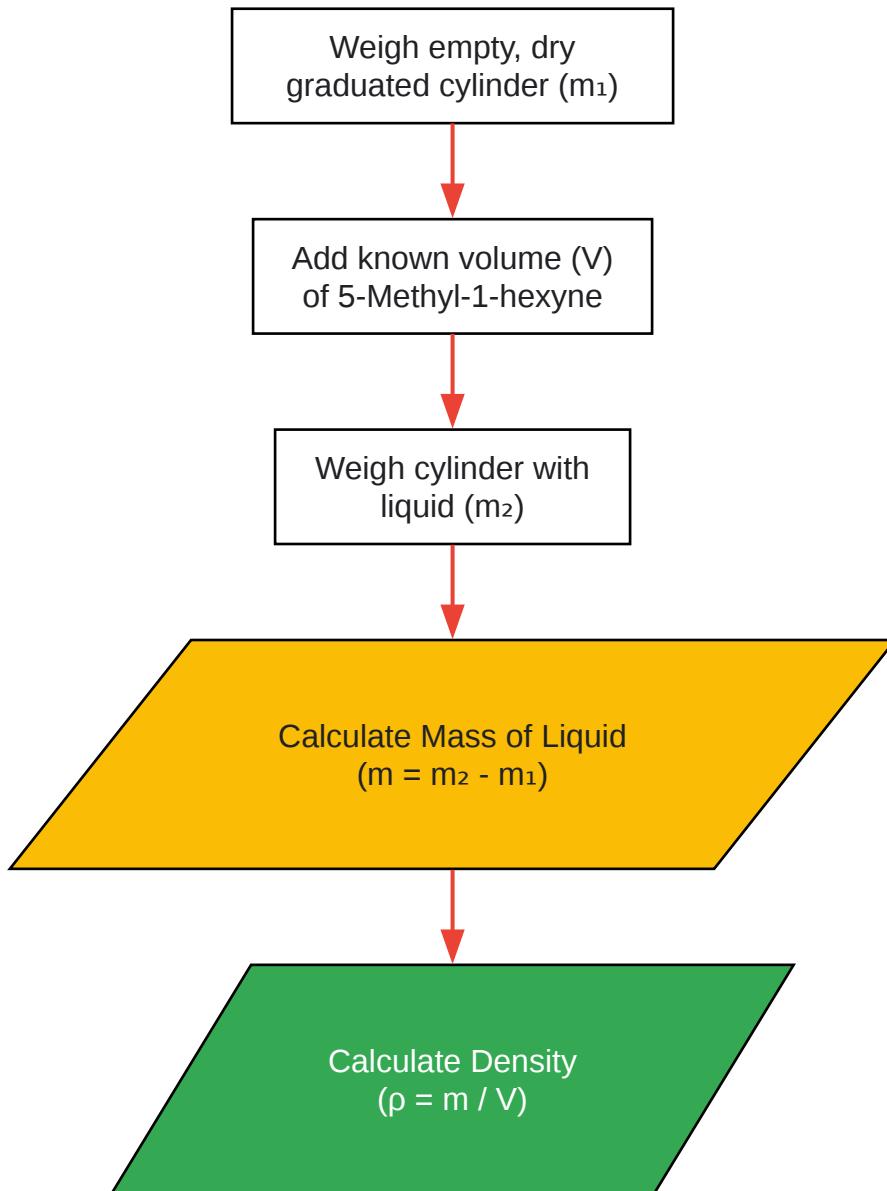
Apparatus:


- Analytical balance (reading to at least 0.01 g)
- Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise volumetric flask/pycnometer
- Thermometer

Procedure:

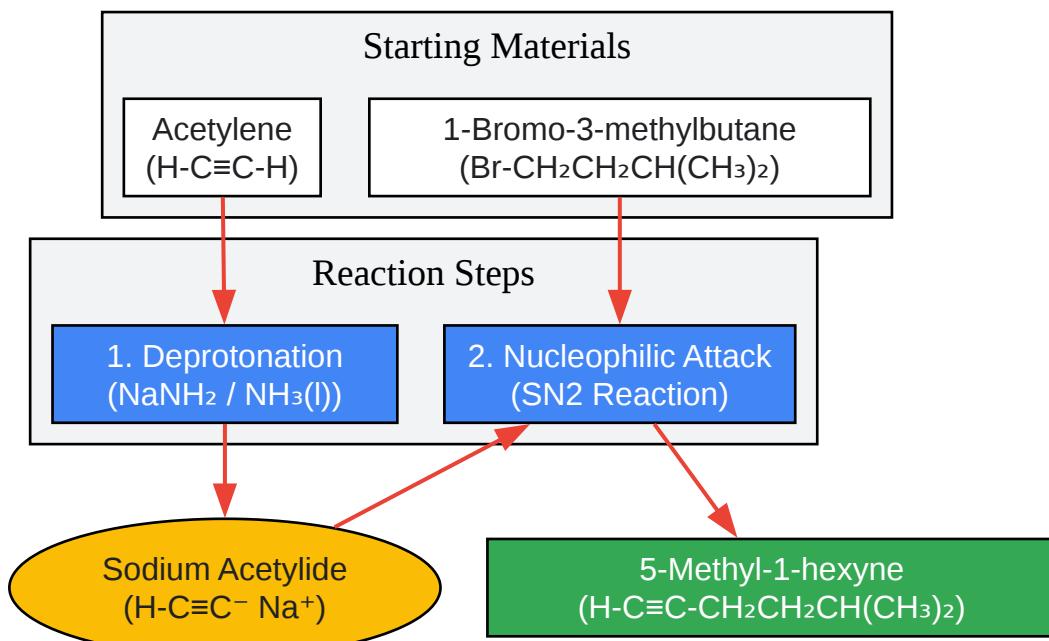
- Initial Mass: Place a clean, dry graduated cylinder on the analytical balance and record its mass (m_1).[\[12\]](#)[\[13\]](#)
- Volume Measurement: Carefully pour a specific volume of **5-Methyl-1-hexyne** into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[\[14\]](#)
- Final Mass: Weigh the graduated cylinder containing the liquid and record the combined mass (m_2).[\[12\]](#)[\[13\]](#)
- Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[\[12\]](#)
- Calculation:
 - Calculate the mass of the liquid: $\text{Mass_liquid} = m_2 - m_1$
 - Calculate the density using the formula: $\text{Density} = \text{Mass_liquid} / \text{Volume_liquid}$ [\[15\]](#)

Visualized Workflows and Pathways


Experimental Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Micro Boiling Point Determination.


Experimental Workflow for Density Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination via Mass and Volume.

Logical Pathway for the Synthesis of 5-Methyl-1-hexyne

A common synthetic route to terminal alkynes like **5-Methyl-1-hexyne** involves the alkylation of acetylene. This is typically achieved by deprotonating acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile.[16][17]

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Methyl-1-hexyne** via Alkylation of Acetylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-1-hexyne 97 2203-80-7 [sigmaaldrich.com]
- 2. 5-methyl-1-hexyne [stenutz.eu]
- 3. 5-METHYL-1-HEXYNE | lookchem [lookchem.com]
- 4. 5-Methyl-1-hexyne - Starshinechemical [starshinechemical.com]
- 5. echemi.com [echemi.com]

- 6. 5-METHYL-1-HEXYNE | 2203-80-7 [chemicalbook.com]
- 7. 5-methylhex-1-yne [stenutz.eu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chymist.com [chymist.com]
- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. scribd.com [scribd.com]
- 13. wjec.co.uk [wjec.co.uk]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 15. homesciencetools.com [homesciencetools.com]
- 16. homework.study.com [homework.study.com]
- 17. chegg.com [chegg.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Methyl-1-hexyne]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585820#boiling-point-and-density-of-5-methyl-1-hexyne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com